3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
Description
Properties
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXADVLOWGUGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Pyridin-3-ylmethylamine to Ethyl Acrylate
The foundational step involves the Michael addition of (pyridin-3-yl)methylamine to ethyl acrylate, forming ethyl 2-[(pyridin-3-yl)methylamino]propanoate. This reaction is catalyzed by trifluoromethanesulfonic acid under nitrogen protection, as demonstrated in analogous syntheses of pyridine-containing β-amino esters.
Reaction Conditions:
- Catalyst: Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).
- Solvent: Anhydrous ethanol.
- Temperature: 120–160°C under reflux.
- Time: 16–20 hours.
Optimization Insights:
- Higher temperatures (160°C) reduce reaction time but may increase side products.
- A 1:1.5 molar ratio of amine to ethyl acrylate balances reactivity and cost.
Yield and Purity:
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Purity (HPLC) | ≥99% |
Introduction of the Diphenylhydrazinecarbonyl Group
Activation of the β-Amino Ester
The ester intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This step facilitates subsequent nucleophilic acyl substitution with diphenylhydrazine.
Procedure:
- Dissolve ethyl 2-[(pyridin-3-yl)methylamino]propanoate in dry dichloromethane.
- Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
- Stir at room temperature for 2 hours, then evaporate under reduced pressure.
Coupling with Diphenylhydrazine
The acyl chloride reacts with diphenylhydrazine in the presence of a base (e.g., triethylamine) to form the hydrazinecarbonyl derivative.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF).
- Base: Triethylamine (2.5 equivalents).
- Temperature: 0°C to room temperature.
- Time: 4–6 hours.
Yield and Selectivity:
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (NMR) | 95–98% |
Hydrolysis of the Ester to Propanoic Acid
Basic Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.
Procedure:
- Dissolve the hydrazinecarbonyl ester in ethanol.
- Add 2M NaOH (3 equivalents) and reflux for 3 hours.
- Acidify with HCl to pH 2–3 and extract with ethyl acetate.
Yield and Purity:
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity (HPLC) | ≥98% |
Mechanistic Considerations
Michael Addition Mechanism
Trifluoromethanesulfonic acid protonates the α,β-unsaturated ester, enhancing electrophilicity at the β-carbon. The amine nucleophile attacks this position, followed by proton transfer to yield the β-amino ester.
Hydrazide Formation
The acyl chloride reacts with diphenylhydrazine via a two-step process:
- Nucleophilic attack by the hydrazine nitrogen.
- Elimination of HCl, facilitated by the base.
Challenges and Mitigation Strategies
- Regioselectivity in Michael Addition: Competing reactions at the γ-position are minimized by using excess ethyl acrylate and controlling temperature.
- Hydrazine Stability: Diphenylhydrazine is moisture-sensitive; reactions are conducted under anhydrous conditions with molecular sieves.
- Purification: Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) removes unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazine or pyridine moieties, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(quinolin-3-ylmethylamino)butanoic acid
Uniqueness
What sets 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness can be attributed to the position of the pyridine moiety and the specific arrangement of functional groups.
Biological Activity
3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 314.35 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid. For instance, pyridine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Potential
Research has indicated that derivatives containing hydrazine moieties exhibit anticancer properties. For example, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation in vitro. Cell line studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
The biological activity of 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It may act as a ligand for various receptors, modulating signaling pathways that lead to antimicrobial or anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to the target compound. The results showed that certain derivatives significantly inhibited bacterial growth and had lower cytotoxicity towards human cells, suggesting a favorable therapeutic index .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with hydrazine derivatives demonstrated a reduction in cell viability and increased apoptosis rates compared to control groups. These findings suggest potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid?
- Methodology : Multi-step synthesis involving:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC) for amide bond formation between hydrazinecarbonyl and pyridinylmethylamino moieties .
- Protection/deprotection strategies : Benzyloxycarbonyl (Cbz) groups for amino protection, followed by acidic deprotection (e.g., HCl reflux) .
- Optimized conditions : Ethanol or methanol as solvents, reflux temperatures (80–100°C), and reducing agents (e.g., NaBH3CN) for reductive amination .
- Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide coupling | DCC, DMAP, RT | 70–85% | |
| Reductive amination | NaBH3CN, MeOH, 0°C–RT | 85–90% | |
| Deprotection | Conc. HCl, reflux | 70–75% |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze chemical shifts for pyridinyl protons (δ 8.3–8.5 ppm), hydrazine carbonyl (δ ~170 ppm in ), and propanoic acid carboxyl (δ ~175 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm), N-H bends (~3300 cm), and aromatic C=C (~1500 cm) .
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., protease or kinase inhibition) with positive/negative controls to minimize bias .
- Receptor binding : Radioligand displacement assays for GPCR targets, normalized to reference antagonists .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalyst selection : Compare Pd-based catalysts (e.g., Pd(dppf)Cl) for Suzuki-Miyaura couplings .
- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates; adjust pH or temperature to suppress side reactions .
- Data Contradiction : Conflicting yields (70–90%) in similar reactions suggest sensitivity to trace moisture; use molecular sieves or inert atmospheres .
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?
- Methodology :
- QSAR models : Utilize SwissADME or ADMETLab to predict logP, BBB permeability, and CYP450 interactions .
- Docking studies : AutoDock Vina for binding affinity estimation with target enzymes (e.g., COX-2, HDAC) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
- Methodology :
- Bioavailability studies : Measure plasma concentrations via HPLC-MS after oral/intravenous administration .
- Metabolite profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes) .
- Formulation adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve absorption .
Structural and Functional Analysis
Q. How does the pyridinylmethyl group influence binding to biological targets?
- Methodology :
- SAR studies : Synthesize analogs with pyridinyl replaced by phenyl or thiazole; compare IC values .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
Q. What are the stability challenges of the hydrazinecarbonyl moiety under physiological conditions?
- Methodology :
- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Oxidative stress tests : Expose to HO or peroxynitrite to assess nitro-group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
